molecular formula C24H27NO5 B12200113 (4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12200113
M. Wt: 409.5 g/mol
InChI Key: ZIRHRTVAKCKLLF-LSDHQDQOSA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidinone Core: This can be done via a cyclization reaction of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methoxyethyl Group: This can be achieved through an alkylation reaction using 2-methoxyethyl bromide in the presence of a base like potassium carbonate.

    Benzoylation: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-(2-methylpropoxy)benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Phenyl Group Introduction: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at position 3 can undergo oxidation to form a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions using alkyl halides and a base.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone at position 3.

    Reduction: Formation of an alcohol in the benzoyl moiety.

    Substitution: Formation of various alkyl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may have potential applications in the development of new pharmaceuticals. The pyrrolidinone core is a common feature in many biologically active molecules, and modifications to this structure could lead to the discovery of new drugs with improved efficacy and safety profiles.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers to enhance their mechanical strength, thermal stability, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxy and methoxyethyl groups could participate in hydrogen bonding or hydrophobic interactions, while the benzoyl and phenyl groups could engage in π-π stacking or van der Waals interactions. These interactions could modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(2-methoxyethyl)-4-benzoyl-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the 4-(2-methylpropoxy) substituent, which may affect its biological activity and chemical reactivity.

    3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the phenyl group at position 5, which may influence its interaction with biological targets.

    3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-methyl-2,5-dihydro-1H-pyrrol-2-one: Has a methyl group instead of a phenyl group at position 5, which could alter its chemical and biological properties.

Uniqueness

The unique combination of functional groups in 3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one gives it distinct chemical and biological properties. The presence of the hydroxy, methoxyethyl, benzoyl, and phenyl groups allows for a wide range of interactions with other molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO5/c1-16(2)15-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-4-6-8-17)25(13-14-29-3)24(28)23(20)27/h4-12,16,21,26H,13-15H2,1-3H3/b22-20+

InChI Key

ZIRHRTVAKCKLLF-LSDHQDQOSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O

Origin of Product

United States

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